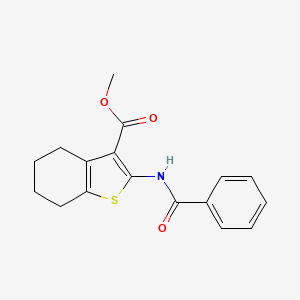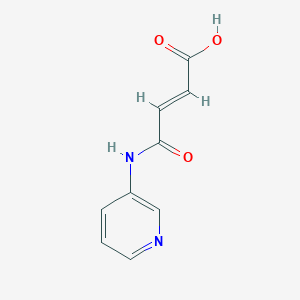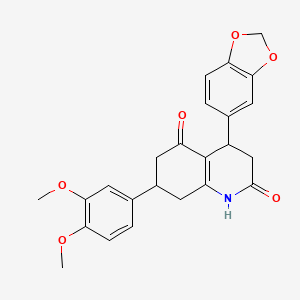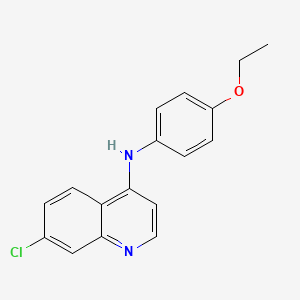
1-(2-methoxybenzoyl)-4-(2-thienylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(2-methoxybenzoyl)-4-(2-thienylcarbonyl)piperazine, typically involves multi-step chemical reactions that target the formation of the piperazine core, followed by the introduction of side chains through various chemical reactions such as condensation, substitution, and ring closure mechanisms. These processes often require specific reagents, catalysts, and controlled conditions to achieve high yield and purity (Bektaş et al., 2010; Patel & Park, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(2-methoxybenzoyl)-4-(2-thienylcarbonyl)piperazine, is characterized using techniques such as X-ray crystallography, which provides detailed information about the compound's crystal lattice, molecular geometry, and the nature of intermolecular interactions. These studies often reveal the presence of hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the compound's stability and solubility (Chinthal et al., 2021; Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions that modify their structure and properties. These include nucleophilic substitution reactions, where the piperazine nitrogen atoms act as nucleophiles, and electrophilic aromatic substitution reactions on the benzoyl and thiophenyl moieties. The chemical reactivity of these compounds is influenced by the nature and position of substituents, which can alter electron density and steric hindrance, affecting the course and outcome of reactions (Faizi et al., 2016).
Physical Properties Analysis
The physical properties of 1-(2-methoxybenzoyl)-4-(2-thienylcarbonyl)piperazine, such as melting point, solubility, and crystalline form, are crucial for its application and handling. These properties are determined through experimental studies and are essential for predicting the compound's behavior in different environments and formulations. The crystalline form, in particular, can significantly affect the compound's solubility and stability (Priyanka et al., 2022).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and thiophenylcarbonyl, respectively, affects the electron density distribution within the molecule, which in turn influences its chemical behavior. Studies on similar compounds have shown that these properties are crucial for understanding the compound's potential applications and mechanisms of action (Sanjeevarayappa et al., 2015).
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-6-3-2-5-13(14)16(20)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVONSDRVVKUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5586593.png)
![4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5586596.png)
![S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate](/img/structure/B5586603.png)
![2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586604.png)
![4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5586620.png)
![9-oxo-N-propyl-8-(3-pyridinylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5586639.png)
![4-[(3,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5586642.png)



![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B5586660.png)

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5586671.png)
